Moracin P

Vue d'ensemble

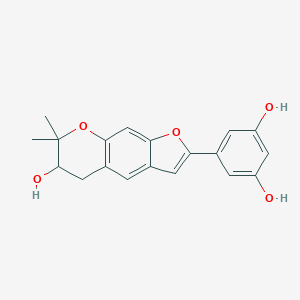

Description

Moracin P is a naturally occurring compound belonging to the benzofuran family. It is primarily isolated from the root bark of Morus nigra (black mulberry) and other species within the Moraceae family. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties. Its structure is characterized by a benzofuran core with various substituents that contribute to its unique chemical and biological properties .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying radical scavenging mechanisms and antioxidant activity.

Biology: Moracin P exhibits significant anti-inflammatory and neuroprotective effects.

Medicine: The compound shows promise in the treatment of inflammatory diseases, diabetes, and neurodegenerative disorders.

Mécanisme D'action

Moracin P is a 2-arylbenzofuran compound isolated from the Mori Cortex Radicis . It has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target several key proteins in the body. It exhibits potent in vitro inhibitory activity against the hypoxia-inducible factor (HIF-1) , a key mediator during the adaptation of cancer cells to tumor hypoxia. Additionally, it has been shown to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism and thus plays a role in managing diabetes.

Mode of Action

This compound interacts with its targets to bring about changes at the molecular level. For instance, it inhibits the activity of HIF-1, thereby reducing the adaptation of cancer cells to hypoxic conditions . In the case of α-glucosidase, this compound acts as an inhibitor, reducing the enzyme’s activity and thus slowing down the breakdown of carbohydrates .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress , potentially leading to DNA damage, autophagy, and cell death. This is particularly relevant in the context of cancer, where these processes can lead to the inhibition of tumor cell growth . Furthermore, it has been suggested that this compound may be involved in the phenylpropanoid pathway .

Pharmacokinetics

For instance, one study suggested that this compound is rapidly and well absorbed in the intestinal tract, and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It is extensively metabolized in the liver and intestine, and its glucuronidated metabolites have been proposed .

Result of Action

The interaction of this compound with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. It has been found to reduce oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production , exhibiting neuroprotective and anti-inflammatory effects . Moreover, it has been shown to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment can affect the rate of its absorption and distribution . .

Analyse Biochimique

Biochemical Properties

Moracin P plays a crucial role in various biochemical reactions. It has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) activity in vitro, which is a key regulator of cellular response to low oxygen conditions . Additionally, this compound reduces the production of reactive oxygen species (ROS) induced by oxygen-glucose deprivation (OGD), highlighting its potential as an antioxidant . The compound interacts with various enzymes and proteins, including those involved in the phenylpropanoid pathway, which is essential for the biosynthesis of many plant secondary metabolites .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce ROS production in cells subjected to OGD, thereby protecting cells from oxidative stress . This compound also affects the expression of genes involved in the hypoxic response, further demonstrating its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits HIF-1, a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia . This inhibition leads to a decrease in the production of ROS, which are harmful byproducts of cellular metabolism under stress conditions . Additionally, this compound may interact with other biomolecules involved in the phenylpropanoid pathway, further influencing its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained inhibition of HIF-1 activity and reduction of ROS production over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HIF-1 activity and reduce ROS production without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be carefully studied to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various plant secondary metabolites, including flavonoids, stilbenoids, and phenolic acids . This compound interacts with enzymes and cofactors involved in this pathway, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in plant metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported through various cellular compartments and interacts with transporters and binding proteins that facilitate its localization and accumulation These interactions influence the compound’s bioavailability and effectiveness in modulating cellular processes

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its proper function within the cell. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Moracin P involves several steps, typically starting with the formation of the benzofuran core. One common method includes the Sonogashira cross-coupling reaction followed by in situ cyclization. For example, compound 19a (70 mg, 0.36 mmol) is dissolved in acetic acid and reacted with iodine chloride (70 mg, 0.43 mmol) in acetic acid. The reaction mixture is stirred at room temperature for 3 hours and then quenched with an aqueous solution of sodium bisulfite. The mixture is extracted with ethyl acetate to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve bioconversion techniques using Mori Folium extracts. High-performance liquid chromatography (HPLC) methods are employed to analyze and control the quality of the bioconverted extracts. Liquid-liquid extraction and enzymatic bioconversion are applied to enhance the bioactivity of the extracts, which contain this compound and other related compounds .

Analyse Des Réactions Chimiques

Types of Reactions: Moracin P undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits radical scavenging activity, particularly against hydroxyl and hydroperoxyl radicals. The reaction mechanisms involve single electron transfer and formal hydrogen transfer pathways .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as iodine chloride in acetic acid.

Reduction: Reduction reactions may involve the use of sodium bisulfite.

Substitution: Substitution reactions can be facilitated by using appropriate halogenating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with iodine chloride yields iodinated derivatives, while reduction with sodium bisulfite results in dehalogenated products .

Comparaison Avec Des Composés Similaires

Moracin P is part of a larger family of benzofuran derivatives, including Moracin O, Moracin M, and other related compounds. These compounds share a common benzofuran core but differ in their substituents and biological activities:

Moracin O: Similar to this compound, it exhibits anti-inflammatory and antispasmodic activities.

Moracin M: Known for its antioxidant properties, it is less potent than this compound in certain assays

The uniqueness of this compound lies in its potent inhibitory activity against hypoxia-inducible factor (HIF-1) and its superior radical scavenging activity in polar environments .

Activité Biologique

Moracin P, a compound derived from the Morus alba (Mulberry) plant, is part of the 2-arylbenzofuran group, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a member of the larger family of moracins, which are known for their potential therapeutic effects.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit nuclear factor kappa B (NF-κB) activity, a key regulator of inflammation.

- Study Findings : In a study involving 4T1 cells, this compound demonstrated significant inhibition of NF-κB activity at doses starting from 3 nM. This effect was accompanied by cytoprotective effects against TRAIL-induced cellular damage in HaCaT cells .

| Compound | Dose (nM) | NF-κB Inhibition (%) | Cytoprotective Effect |

|---|---|---|---|

| This compound | 3 | Significant | Yes |

| Moracin O | 3 | Significant | Yes |

Antioxidant Activity

This compound has also been identified as an inhibitor of reactive oxygen species (ROS), contributing to its antioxidant properties. This activity plays a crucial role in protecting cells from oxidative stress.

- Mechanism : The antioxidant effects are believed to be mediated through the inhibition of ROS production, thereby reducing cellular damage and inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer models. It exhibits significant effects on cell proliferation and apoptosis in cancer cell lines.

- Case Study : In research focusing on HepG2 cells, this compound was found to downregulate proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein implicated in cholesterol metabolism and cancer progression. The compound showed a high inhibitory effect on PCSK9 mRNA expression .

| Study Focus | Cell Line | Inhibition (%) | Mechanism |

|---|---|---|---|

| PCSK9 Expression | HepG2 | 97.1 | Downregulation via RT-PCR |

| Cell Proliferation | Various | Significant | Induction of apoptosis |

Signaling Pathways

This compound's biological activities are mediated through various signaling pathways:

Propriétés

Numéro CAS |

102841-46-3 |

|---|---|

Formule moléculaire |

C19H20O5 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

5-(6-hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C19H20O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h4-6,8-10,18,20-22H,3,7H2,1-2H3 |

Clé InChI |

OXSJQIXSXQJWOZ-UHFFFAOYSA-N |

SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

SMILES isomérique |

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

SMILES canonique |

CC1(C(CC2=C(O1)C=C3C(C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

Apparence |

Powder |

Synonymes |

moracin P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Moracin P exhibits a range of biological activities, including:

- Neuroprotective activity: this compound demonstrates significant neuroprotective effects against glutamate-induced cell death in SK-N-SH cells []. This activity is thought to be mediated by its interaction with metabotropic glutamate receptor 1 (mGluR1) [].

- Analgesic activity: Studies show that this compound significantly inhibits acetic acid-induced pain, further suggesting its potential as an analgesic agent [].

- Antimicrobial activity: While not as potent as other compounds isolated alongside it, this compound, in combination with Genistein, exhibits strong antimicrobial activity against Klebsiella pneumoniae [].

- Anti-cancer activity: Research indicates that this compound possesses anti-cancer properties against various gastrointestinal cancers, including gastric cancer. It achieves this by inducing endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) in cancer cells [].

A: this compound has the molecular formula C23H22O5 and a molecular weight of 378.41 g/mol. This information can be derived from its structure and is commonly reported in scientific literature on the compound [, ].

A: Molecular docking studies suggest that this compound interacts with the metabotropic glutamate receptor 1 (mGluR1) []. While the exact mechanism requires further investigation, this interaction is believed to be responsible for its neuroprotective action against glutamate-induced cell death [].

A: Yes, the first total synthesis of this compound was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization []. This work also led to the establishment of the absolute configuration of its closely related analog, Moracin O [].

ANone: Studies on this compound and its analogs have provided insights into SAR:

- Prenylation is important for antispasmodic activity: Research on prenylated arylbenzofurans, like Moracin O, suggests that the prenyl group plays a crucial role in their antispasmodic activity [].

- Methoxy substitution can influence activity: Comparing the activity of Kuwanon U (active) and its methoxy derivative Kuwanon E (inactive) highlights that methoxy substitution can significantly impact biological activity [].

A: The induction of ER stress by this compound in gastric cancer cells is significant because it activates the unfolded protein response (UPR) []. Prolonged or excessive UPR activation can trigger apoptosis, making ER stress an attractive target for anti-cancer therapies [].

A: Yes, in vitro studies demonstrate that this compound exhibits potent α-glucosidase inhibitory activity with an IC50 of 16.6 µM []. This activity is notable as α-glucosidase inhibitors are used to manage type 2 diabetes by slowing down carbohydrate digestion and absorption [].

ANone: In silico docking studies have been performed to understand the interaction of this compound with potential target proteins:

- α-Glucosidase: Docking studies revealed that this compound exhibits favorable binding affinity to α-glucosidase, supporting its potential as an anti-diabetic agent [].

- mGluR1: While not explicitly mentioned for this compound, similar studies with structurally related benzofuran-type stilbenes suggest potential interactions with mGluR1, contributing to their neuroprotective effects [].

ANone: Various spectroscopic and chromatographic methods are employed for the isolation, identification, and characterization of this compound:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques are crucial for structural elucidation [, , , ].

- Mass spectrometry (MS): High-resolution MS, often coupled with liquid chromatography (LC-MS), is used for molecular weight determination and compound identification [, , ].

- Chromatographic techniques: Isolation of this compound from plant materials often involves various chromatographic methods, including column chromatography over silica gel, Sephadex LH-20, and reversed-phase (RP) chromatography [, ].

A: The identification of this compound in various Morus species, including Morus alba [, , ], Morus nigra [], Morus wittiorum [], and Morus mesozygia [], suggests its potential as a chemotaxonomic marker for this genus. Further research into the distribution and abundance of this compound across different species could offer valuable insights into the chemotaxonomy of Morus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.